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molecular formula C9H11BrCl2Si B8500352 3,5-Dichloro-4-trimethylsilyl-bromobenzene CAS No. 848758-08-7

3,5-Dichloro-4-trimethylsilyl-bromobenzene

Cat. No. B8500352
M. Wt: 298.08 g/mol
InChI Key: AVKRUBNRCMEFIG-UHFFFAOYSA-N
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Patent
US07189790B2

Procedure details

The 2,6-Dichloro-4-bromoiodobenzene (4.48 g, 12.7 mmol) was dissolved in diethyl ether (50 ml). To the solution was then added dropwise a hexane solution of n-butyl lithium (1.56 M, 8.2 ml) at −78° C. At the same temperature, the mixture was then stirred for 1 hour. To the mixture was then added dropwise trimethylsilyl trifluoromethanesulfonate (3.2 ml, 16.5 mmol). The mixture was then stirred at −78° C. for 1 hour and at room temperature for 30 minutes. After the quenching of the reaction with water, the mixture was then extracted with ether. The resulting organic phase was then dried over magnesium sulfate. The solvent was then distilled off. The crude product thus obtained was then distilled under reduced pressure in a glass tube oven so that it was purified to obtain 3,5-dichloro-4-trimethylsilyl-bromobenzene (3.39 g; yield: 90%).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Cl:9])[C:3]=1I.CCCCCC.C([Li])CCC.FC(F)(F)S(O[Si:28]([CH3:31])([CH3:30])[CH3:29])(=O)=O>C(OCC)C>[Cl:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[Si:28]([CH3:31])([CH3:30])[CH3:29]

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Br)Cl)I
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F

Conditions

Stirring
Type
CUSTOM
Details
At the same temperature, the mixture was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at −78° C. for 1 hour and at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the quenching of the reaction with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic phase was then dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
DISTILLATION
Type
DISTILLATION
Details
was then distilled under reduced pressure in a glass tube oven so that it
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1[Si](C)(C)C)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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